molecular formula C10H19ClN2O B14113269 2-Methyl-2,9-diazaspiro[5.5]undecan-1-one hydrochloride CAS No. 1187172-35-5

2-Methyl-2,9-diazaspiro[5.5]undecan-1-one hydrochloride

Cat. No.: B14113269
CAS No.: 1187172-35-5
M. Wt: 218.72 g/mol
InChI Key: MDZVATVOKQFVMZ-UHFFFAOYSA-N
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Description

2-Methyl-2,9-diazaspiro[55]undecan-1-one hydrochloride is a chemical compound with the molecular formula C10H18N2O·HCl It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,9-diazaspiro[5.5]undecan-1-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,9-diazaspiro[5.5]undecan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-Methyl-2,9-diazaspiro[5.5]undecan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2,9-diazaspiro[5.5]undecan-1-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,9-Diazaspiro[5.5]undecan-1-one hydrochloride
  • 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one
  • 1,4,9-Triazaspiro[5.5]undecan-2-one

Uniqueness

2-Methyl-2,9-diazaspiro[5.5]undecan-1-one hydrochloride is unique due to its specific spirocyclic structure and the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1187172-35-5

Molecular Formula

C10H19ClN2O

Molecular Weight

218.72 g/mol

IUPAC Name

2-methyl-2,9-diazaspiro[5.5]undecan-1-one;hydrochloride

InChI

InChI=1S/C10H18N2O.ClH/c1-12-8-2-3-10(9(12)13)4-6-11-7-5-10;/h11H,2-8H2,1H3;1H

InChI Key

MDZVATVOKQFVMZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2(C1=O)CCNCC2.Cl

Origin of Product

United States

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